molecular formula C18H18N2O2S B4721685 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-4-propoxybenzamide

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-4-propoxybenzamide

Cat. No.: B4721685
M. Wt: 326.4 g/mol
InChI Key: QIBOSPKPXDSVKO-UHFFFAOYSA-N
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Description

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-4-propoxybenzamide is a useful research compound. Its molecular formula is C18H18N2O2S and its molecular weight is 326.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 326.10889899 g/mol and the complexity rating of the compound is 467. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antitumor Evaluation

  • Synthesis of Novel Compounds

    Research has shown the successful synthesis of various hydrazide and hydrazide-hydrazone derivatives, including compounds related to the N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-4-propoxybenzamide structure. These compounds have been synthesized through reactions involving cyclopentanone, cyanoacetylhydrazine, and elemental sulphur, among other reagents (Wardakhan, Nahed Nasser Eid, & Mohareb, 2013).

  • Antitumor Activity

    Some derivatives of this compound have been evaluated for their antitumor properties. Certain compounds have shown inhibitory effects against various human tumor cell lines, such as breast adenocarcinoma, non-small cell lung cancer, and CNS cancer, demonstrating potential as anticancer agents (Wardakhan, Nahed Nasser Eid, & Mohareb, 2013).

Synthesis of Heterocyclic Compounds

  • Diversity in Heterocyclic Derivatives: Research involving the synthesis of diverse heterocyclic derivatives from compounds similar to this compound has been reported. These derivatives include thiophene, thiazole, pyrazole, pyridine, and pyrimidine rings, highlighting the versatility and potential for chemical transformations in the field of organic chemistry (Shams et al., 2010).

Antimicrobial and Antifungal Activities

  • Synthesis of Arylidene Derivatives

    Novel arylidene derivatives of related structures have been synthesized, showcasing good antimicrobial activity, particularly against methicillin-resistant Staphylococcus aureus. This indicates the potential of these compounds in the development of new antibacterial agents (Kathiravan, Venugopal, & Muthukumaran, 2017).

  • Antimicrobial Dyes and Precursors
    yclopenta[b]thien-2-yl)-4-propoxybenzamide, has been reported. These dyes have shown significant antimicrobial activity against various organisms and have been applied in textile finishing, demonstrating their practical applications in both biomedical and industrial fields (Shams et al., 2011).

Synthesis of Heterocyclic Compounds with CNS Activities

  • CNS Antidepressant Activities: Compounds structurally related to this compound have been synthesized and tested for their anticonvulsant, behavioral, and CNS antidepressant activities. These studies highlight the potential of such compounds in the development of new CNS-active drugs (El-Sharkawy, 2012).

AChE Inhibitory Activity

  • Potential AChE Inhibitors: Pharmacomodulations of thiaindanones, which are structurally related to the compound , have shown partial conservation of AChE inhibitory activity. This research indicates the scope for developing new AChE inhibitors based on similar molecular frameworks (Omran et al., 2008).

Structural and Computational Investigations

  • Molecular Structure Analysis: Studies involving the molecular structure determination of related compounds through single crystal X-ray diffraction and computational methods provide valuable insights into the molecular geometry and intermolecular interactions. Such research is crucial for understanding the properties and reactivity of these compounds (Altowyan et al., 2023).

Properties

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-2-10-22-13-8-6-12(7-9-13)17(21)20-18-15(11-19)14-4-3-5-16(14)23-18/h6-9H,2-5,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBOSPKPXDSVKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-4-propoxybenzamide
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N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-4-propoxybenzamide
Reactant of Route 3
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-4-propoxybenzamide
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N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-4-propoxybenzamide
Reactant of Route 5
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N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-4-propoxybenzamide
Reactant of Route 6
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-4-propoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.